molecular formula C8H12O5 B014949 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 152006-17-2

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No. B014949
Key on ui cas rn: 152006-17-2
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-KVQBGUIXSA-N
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Patent
US04910310

Procedure details

To a cooled (-25° C.) solution of 2,3-O-isopropylidene-D-lyxono-1,4-lactone 3 (10.0 g, 53.2 mmol) and pyridine (8.38 g, 8.56 mL, 106.4 mmol) in CH2Cl2 (125 mL) was added dropwise via syringe triflic anhydride (16.5 g, 9.82 mL, 58.5 mmol) at a rate such that the reaction temperature did not exceed -18° C. After the addition was complete the reaction was gradually warmed to 0° C. over 1.5 h. TLC (silica, ethyl acetate/hexane:1/1) indicated no 3 remaining and the presence of a single new product (Rf= 0.45). The reaction mixture was poured into ice/water (250 mL), partitioned and the aqueous layer extracted with CH2Cl2 (2 x 50 mL). The organic layers were combined, washed with cold saturated aqueous CuSO4 (3×50 mL), water (50 mL), brine (50 mL), dried (MgSO4), filtered and concentrated to provide a bright red-orange glassy solid (Rf, silica=0.12, tetrahydrofuran (THF)/hexane: 30/70) which still contained solvent. Crude triflate 5 was dissolved in N,N-dimethyformamide (DMF) (100 mL), cooled with an ice/water bath and sodium azide (6.92 g, 106.4 mmol) was slowly added. After the addition was complete, the cooling bath was removed and the mixture stirred at room temperature for 2.5 h. The DMF was removed by bulb-to-bulb distillation under vacuum (31° C. @0.7 mm Hg). The receiver bulb was cooled with a dry ice/acetone bath to increase the efficiency of the distillation. The resultant thick pasty residue was dissolved in CH2Cl2 (150 mL) and filtered to remove the inorganic salts. The filter cake was washed with CH2Cl2 (150 mL) and the combined filtrates were concentrated under vacuum. If desired, the resulting partially purified product can be used directly in the synthesis of compound 7. In this example, the residue was further purified by subjecting it to the above bulb-to-bulb distillation technique (for removal of the last traces of DMF) to provide 15.5 g of a crude red solid which was purified by flash chromatography [silica gel (100 g), ethyl acetate/hexane:1/1]to provide 10.09 g of 6 (89% yield) of a pale yellow solid: (Rf,silica=0.21, THF/hexane: 30/70), DISC mp 59.7° C.; Analysis Calculated for C8H11N3O4 : C, 45.07; H, 5.20; N, 19.71. Found: C, 44.98; H, 5.28; N, 19.28.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.56 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
6.92 g
Type
reactant
Reaction Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[O:10][CH:9]2[CH:4]([CH:5]([CH2:11]O)[O:6][C:7]2=[O:8])[O:3]1.N1C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.[N-:43]=[N+:44]=[N-:45].[Na+]>C(Cl)Cl.CN(C)C=O.C(OCC)(=O)C.CCCCCC>[CH3:1][C:2]1([CH3:13])[O:10][CH:9]2[CH:4]([CH:5]([CH2:11][N:43]=[N+:44]=[N-:45])[O:6][C:7]2=[O:8])[O:3]1 |f:4.5,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(OC2C(OC(=O)C2O1)CO)C
Name
Quantity
8.56 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.82 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
6.92 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Six
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed -18° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2 (2 x 50 mL)
WASH
Type
WASH
Details
washed with cold saturated aqueous CuSO4 (3×50 mL), water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a bright red-orange glassy solid (Rf, silica=0.12, tetrahydrofuran (THF)/hexane: 30/70) which still contained solvent
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice/water bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The DMF was removed by bulb-to-bulb distillation under vacuum (31° C. @0.7 mm Hg)
TEMPERATURE
Type
TEMPERATURE
Details
The receiver bulb was cooled with a dry ice/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
to increase
DISTILLATION
Type
DISTILLATION
Details
the efficiency of the distillation
DISSOLUTION
Type
DISSOLUTION
Details
The resultant thick pasty residue was dissolved in CH2Cl2 (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganic salts
WASH
Type
WASH
Details
The filter cake was washed with CH2Cl2 (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting partially purified product can be used directly in the synthesis of compound 7
DISTILLATION
Type
DISTILLATION
Details
to the above bulb-to-bulb distillation technique (
CUSTOM
Type
CUSTOM
Details
for removal of the last traces of DMF)
CUSTOM
Type
CUSTOM
Details
to provide 15.5 g of a crude red solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography [silica gel (100 g), ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C
Measurements
Type Value Analysis
AMOUNT: MASS 10.09 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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